

comparative analysis of beta-alanine versus creatine on anaerobic power

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A Comparative Analysis of Beta-Alanine and Creatine on Anaerobic Power

This guide provides an objective comparison of the effects of **beta-alanine** and creatine on anaerobic power, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the physiological mechanisms and performance outcomes associated with these two popular ergogenic aids.

Introduction: Mechanisms of Action

Beta-alanine and creatine enhance anaerobic performance through distinct yet complementary physiological pathways.[1] Understanding these mechanisms is crucial for interpreting their effects on power output.

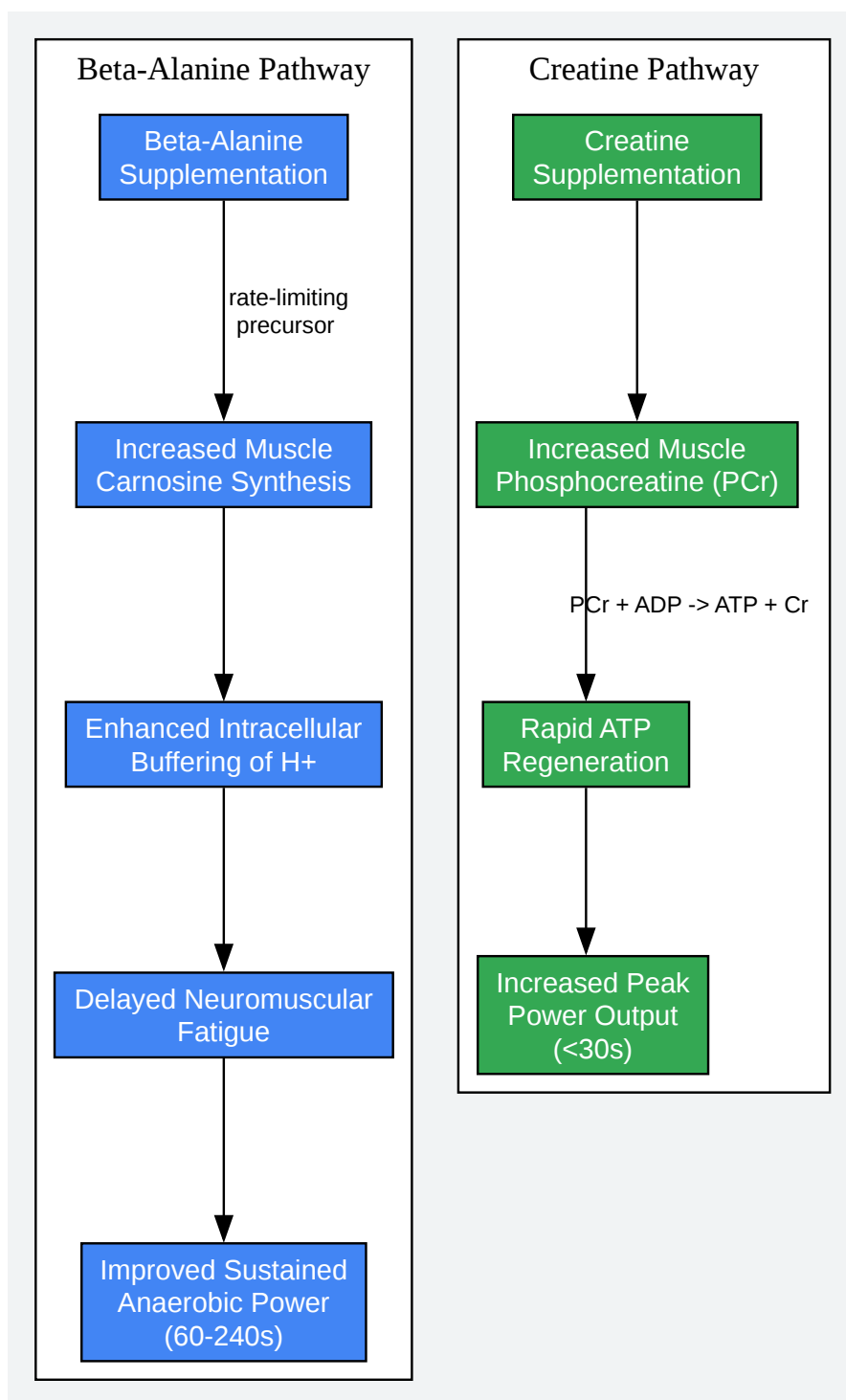
Beta-Alanine: A non-essential amino acid, **beta-alanine** serves as the rate-limiting precursor to carnosine synthesis within skeletal muscle.[2][3] Carnosine acts as a potent intracellular pH buffer, neutralizing the hydrogen ions (H⁺) that accumulate during high-intensity, anaerobic exercise.[1][2][4] This buffering action delays the onset of muscular fatigue, particularly in activities heavily reliant on anaerobic glycolysis that last between 60 and 240 seconds.[5][6]

Creatine: This organic compound facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, through the phosphocreatine (PCr) system.[7] Creatine supplementation increases intramuscular stores of PCr.[8][9] During explosive, short-

duration movements, PCr donates a phosphate group to adenosine diphosphate (ADP), quickly resynthesizing ATP.[7] This enhanced ATP availability primarily supports maximal power output in single or repeated sprints lasting up to 30 seconds.[8]

Signaling Pathway Overview

The following diagram illustrates the distinct mechanisms of **beta-alanine** and creatine in enhancing anaerobic performance.



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Caption: Mechanisms of **Beta-Alanine** and Creatine.

Quantitative Data Summary

The following table summarizes key findings from studies investigating the effects of **beta-alanine**, creatine, and their combined use on anaerobic power.

Study (Reference)	Participants	Supplementati on Protocol	Anaerobic Test	Key Findings
Harris et al. (cited in[10])	N/A	Creatine + Beta-Alanine vs. Creatine alone.	4-min cycling test	Greater power output in the combined group compared to creatine alone, suggesting beta-alanine enhances high-intensity performance beyond creatine. [10]
Kresta et al. (cited in[10])	Recreationally active women	4 weeks of: 1) Beta-Alanine, 2) Creatine, 3) Both, or 4) Placebo.	Multiple Wingate tests	Creatine improved peak power, while beta-alanine contributed to sustained power output and mitigated fatigue in repeated high-intensity efforts. [10]
Okudan et al. (cited in[1])	N/A	Creatine vs. Creatine + Beta-Alanine.	Repeated Wingate tests	Creatine alone improved peak power. The combination significantly increased mean power output across sprints and reduced the fatigue index.[1]

Hoffman et al. 2006 (cited in[6])	N/A	28 days of: 1) Creatine, 2) Creatine + Beta- Alanine, 3) Placebo.	Time to exhaustion, aerobic power.	Co- supplementation improved time to exhaustion and lactate thresholds.[6] Note: This study did not have a beta-alanine only group.
McGonigle et al. (cited in[11])	11 physically active college students	7 days of Beta- Alanine (10 mg/kg/day) or Placebo.	Wingate test	The beta-alanine group significantly increased mean power by an average of 94.43 watts and decreased fatigue index by 34.74%.[11]
Systematic Review (Ashtary- Larky et al. 2025[12])	7 RCTs, 263 participants	4-10 weeks. Beta-alanine: 3.2-4.6 g/day . Creatine: 5-10 g/day (some with loading).	Various (e.g., sprint cycling)	The effects of creatine (improving strength) and beta-alanine (improving high- intensity exercise performance) are not substantially altered when combined.[12]
Meta-Analysis (Hobson et al. 2012[6])	15 manuscripts, 360 participants	Median total of 179 g of beta- alanine.	Various tests	Beta-alanine supplementation provides a 2.85% improvement in exercise

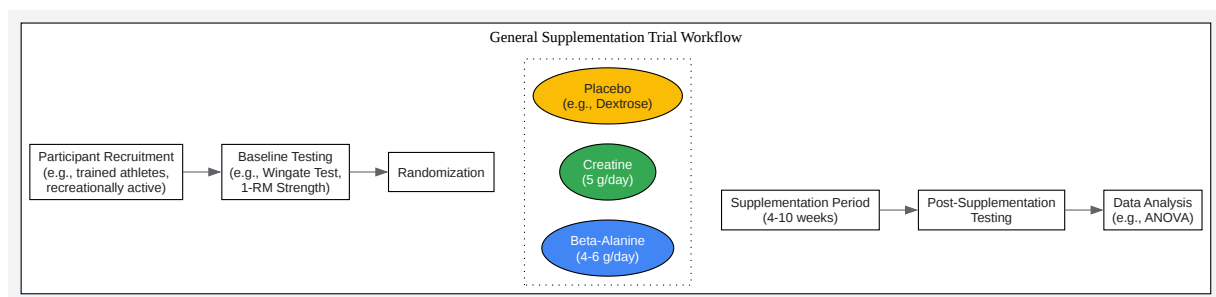
outcomes. The effect is significant for exercise lasting 60-240 seconds but not for tasks under 60 seconds.[6]

Experimental Protocols

The methodologies employed in assessing anaerobic power are critical for the interpretation of results. The Wingate Anaerobic Test (WAnT) is a frequently used protocol.

Typical Experimental Workflow

The diagram below outlines a standard workflow for a randomized controlled trial comparing these supplements.



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Caption: A typical randomized controlled trial workflow.

Wingate Anaerobic Test (WAnT) Protocol

The Wingate test is a supramaximal cycling test designed to measure peak anaerobic power, mean anaerobic power, and anaerobic capacity.[13][14]

- Participant Preparation: Subjects typically undergo a familiarization session to minimize learning effects.[14]

- Warm-up: A standardized warm-up of 3-5 minutes of cycling at a low intensity (e.g., 60-90 watts) is performed. This may include two or three short, maximal sprints of 3-4 seconds.[13][15]
- Rest: A brief rest period of 2-5 minutes follows the warm-up.[13][15]
- The Test: The participant pedals against a fixed resistance for 30 seconds at maximal effort. The resistance is typically set at 7.5% of the individual's body mass.[13][16] For trained athletes, the duration may be extended to 45-60 seconds to better assess anaerobic capacity.[13]
- Data Collection: Key variables measured include:
 - Peak Power (PP): The highest power output, usually achieved within the first 5-10 seconds.
 - Mean Power (MP): The average power sustained over the 30-second duration.
 - Fatigue Index (FI) / Power Decrease (PD): The percentage decline in power from the peak output to the lowest output.[15]

Comparative Conclusion

- Creatine is highly effective at increasing peak power and performance in very short, explosive activities (e.g., <30 seconds) by enhancing the rate of ATP resynthesis.[1][8] Its primary benefit is for strength and power output in single or repetitive, short-duration bouts.[17]
- **Beta-Alanine** is most effective at improving performance in high-intensity activities that induce significant muscle acidosis, typically lasting 60 to 240 seconds.[5][6] It works by increasing the muscle's buffering capacity, thereby delaying fatigue and allowing for a higher sustained power output.[4]
- Co-supplementation: The combination of creatine and **beta-alanine** may offer synergistic benefits for high-intensity exercise performance.[10][18] Creatine can enhance the initial burst of power, while **beta-alanine** helps sustain that power over repeated bouts and mitigate fatigue.[1][10] However, for measures of maximal strength, the combination does

not appear to offer additional benefits over creatine alone.[10][18] The choice to use one, the other, or both should be guided by the specific metabolic demands of the target activity.

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